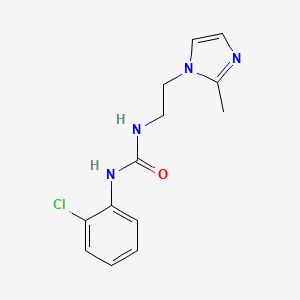
1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, also known as CM-579, is a synthetic compound that has been the subject of extensive scientific research in recent years. This molecule belongs to a class of compounds called ureas, which have been found to have a wide range of biological activities. We will also explore future directions for research on this promising compound.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of imidazole urea derivatives, including compounds similar to "1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea," involves complex reactions yielding compounds with potential biological activities. These synthesis processes often aim to explore the structural and functional diversity of imidazole-containing compounds. For example, studies have detailed the synthesis of novel imidazole ureas/carboxamides with potential antimicrobial properties, showcasing the methodological diversity and the importance of structural characterization in identifying promising biological activities (V. Rani et al., 2014).
Biological Activities
Research on imidazole urea derivatives has revealed a range of biological activities, indicating the potential for various applications. These activities include antimicrobial effects, as demonstrated in the synthesis and evaluation of novel imidazole ureas/carboxamides. Such studies highlight the therapeutic potential of these compounds, underscoring the importance of further research to uncover their full range of applications (V. Rani et al., 2014).
Molecular Interactions and Mechanisms
The interaction of imidazole-based compounds with biological targets is a key area of interest. For instance, the structural analysis of human heme oxygenase-1 complexed with an imidazole-based inhibitor provides insights into the molecular mechanisms underlying the inhibition process. This research is critical for designing more effective inhibitors by understanding how these compounds bind to and influence their targets (Mona N. Rahman et al., 2008).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2-methylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-10-15-6-8-18(10)9-7-16-13(19)17-12-5-3-2-4-11(12)14/h2-6,8H,7,9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFNWEFBPYCPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

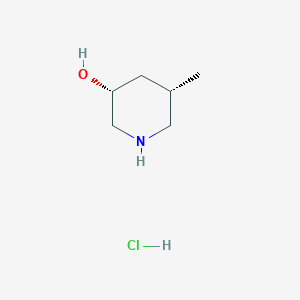
![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2810028.png)
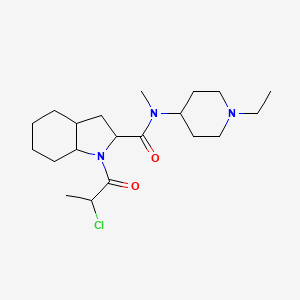
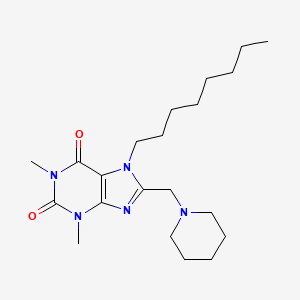
![3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2810031.png)

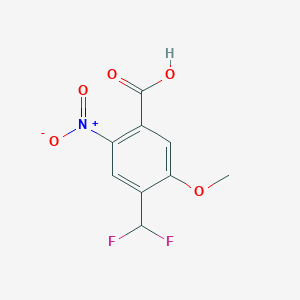
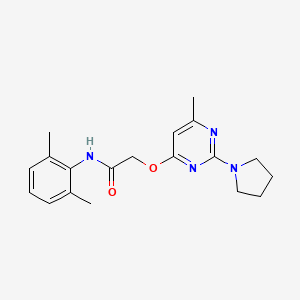
![8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2810038.png)

![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2810042.png)


